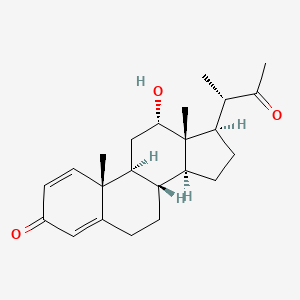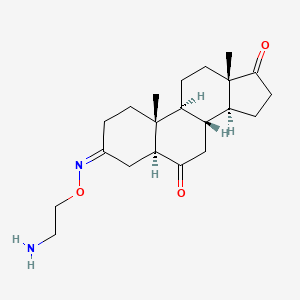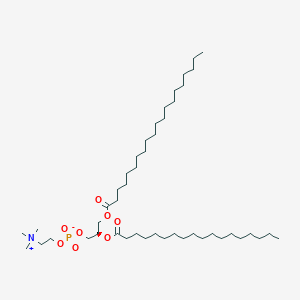
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups at positions 1 and 2 are specified as eicosanoyl and octadecanoyl respectively. It derives from an icosanoic acid and an octadecanoic acid.
Aplicaciones Científicas De Investigación
Membrane Biophysics
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine plays a role in the biophysical properties of cellular membranes. Studies have shown that certain ether-linked phospholipids like edelfosine (a related compound) can integrate into cell membranes, altering their physical characteristics. For instance, the incorporation of edelfosine into model membranes has been shown to induce changes in the phase status, as well as membrane thickness and molecular organization, which suggests a potential mechanism for the biological actions of these compounds through the plasma membrane (Torrecillas et al., 2006), (Ausili et al., 2008).
Pharmacological Research
In pharmacological research, the interactions of phospholipids like 1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine with various biological systems are of interest. For example, studies have explored the effects of analogs on the acyl migration process in macrophages (Boucrot et al., 1994), and the uptake of phospholipase A2 inhibitors by peritoneal macrophages (Bourass et al., 1997). These studies provide insights into how these compounds can influence cellular mechanisms, which is crucial for the development of therapeutic agents.
Biochemistry and Molecular Biology
The compound is also studied for its role in biochemistry and molecular biology. Research has focused on its involvement in processes like acyl migration in phospholipids and interactions with enzymes (Kiełbowicz et al., 2012). Additionally, the ether lipids in the cell membrane of organisms like Mycoplasma fermentans have been analyzed, revealing the structural and functional significance of these lipids in cellular membranes (Wagner et al., 2000).
Interaction with Biological Membranes
Research also delves into how these phospholipids interact with biological membranes, affecting their structural and functional properties. For example, studies on the interactions of monolayers of unsaturated phosphocholines with ozone at the air-water interface have provided valuable information on the reactivity and stability of these compounds under different environmental conditions (Lai et al., 1994).
Propiedades
Nombre del producto |
1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H92NO8P |
Peso molecular |
818.2 g/mol |
Nombre IUPAC |
[(2R)-3-icosanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
Clave InChI |
PFDOAXXOABJINJ-USYZEHPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





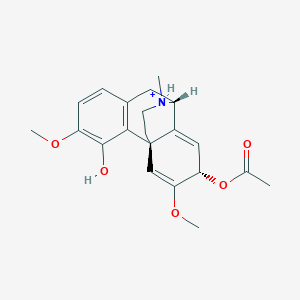

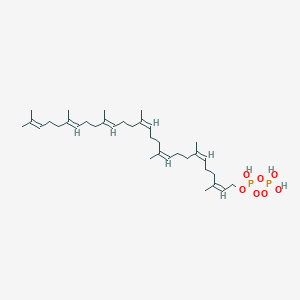




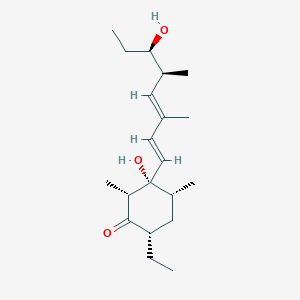
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)

